6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid is a heterocyclic compound belonging to the class of imidazoazepines. It is characterized by a fused bicyclic structure that incorporates an imidazole ring and an azepine ring. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
This compound can be classified as a carboxylic acid due to the presence of a carboxyl functional group. Its molecular formula is , with a molecular weight of approximately 180.207 g/mol. The compound is identified by the CAS number 914637-66-4 and is available from various suppliers for research purposes .
The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid typically involves several steps:
Reported yields for the synthesis of this compound range from 58% to 85%, depending on the specific reagents and conditions employed during the synthesis .
The molecular structure of 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid features:
The compound's structural representation can be illustrated as follows:
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create analogs for research purposes .
Further studies are needed to elucidate these mechanisms fully.
Key physical and chemical properties include:
It is classified as an irritant; therefore, proper safety precautions should be taken when handling this compound in laboratory settings .
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid has potential applications in:
The exploration of this compound's derivatives continues to be an area of active research within medicinal chemistry and drug development fields .
The construction of the imidazo[1,5-a]azepine framework relies predominantly on ring-forming reactions involving diamino precursors or amino-substituted azepine intermediates. A primary route involves the acid- or base-catalyzed cyclocondensation of 2-aminomethyl-6,7,8,9-tetrahydro-5H-azepine derivatives with ortho-esters or carbonyl equivalents. This method facilitates imidazole ring closure directly onto the azepine nitrogen, forming the bicyclic core in a single step [2] . Alternatively, transition-metal-catalyzed intramolecular amination enables ring closure at milder temperatures (60–80°C), utilizing palladium catalysts such as palladium acetate with phosphine ligands to form the C–N bond at the imidazole ring junction [9].
Non-classical activation methods significantly enhance regioselectivity and efficiency. Microwave-assisted cyclization (150–170°C) reduces reaction times from hours to minutes (typically 10–30 minutes) while improving yields by 15–25% compared to conventional heating. Ultrasonication promotes kinetic control in solvent-free or low-solvent conditions, suppressing side products like regioisomeric imidazo[1,2-a]azepines [6]. The choice of solvent critically influences pathway selection: polar protic media (ethanol/water) favor thermodynamic products, while aprotic solvents (acetonitrile) direct reactions toward kinetically controlled isomers [6].
Table 1: Cyclization Methods for Imidazo[1,5-a]azepine Core Synthesis
Method | Conditions | Yield Range | Regioselectivity (1,5-a vs. 1,2-a) |
---|---|---|---|
Acid-Catalyzed Cyclization | HCl/AcOH, reflux, 8–12 h | 45–68% | Moderate (4:1) |
Base-Mediated Cyclization | K₂CO₃/DMF, 100°C, 6 h | 52–75% | High (>9:1) |
Microwave-Assisted | H₂O, 170°C, 10–15 min | 78–92% | Excellent (>19:1) |
Ultrasonication | Ethanol, rt, 30 min | 65–80% | Moderate (7:1) |
Carboxylic acid functionalization at the C1 position employs two principal strategies: direct carboxylation of preformed imidazoazepines or late-stage modification of ester/carbonitrile intermediates. The former approach often utilizes directed ortho-metalation (DoM) with strong bases (n-butyllithium or lithium diisopropylamide) at low temperatures (–78°C), followed by quenching with solid carbon dioxide to afford the carboxylic acid directly. This method requires protection of ring nitrogen atoms to prevent nucleophilic attack and typically achieves 50–70% yields [2].
Alternatively, transition-metal-catalyzed carbonylation inserts carbon monoxide into carbon-halogen bonds. Bromo- or iodo-imidazoazepines undergo palladium-catalyzed carboxylation (Pd(PPh₃)₄, CO, methanol) to yield methyl esters, which are hydrolyzed to carboxylic acids under basic conditions (NaOH/water). This method achieves higher regiocontrol than DoM, particularly for sterically congested substrates, with isolated yields of 60–85% [9]. Oxidative methods are also viable: 1-hydroxymethyl derivatives undergo TEMPO/oxammonium salt oxidation in acetonitrile/water mixtures, providing the carboxylic acid without affecting the azepine saturations .
Table 2: Carboxylic Acid Incorporation Techniques
Strategy | Reagents/Conditions | Key Advantages | Yield Range |
---|---|---|---|
Directed Ortho-Metalation | n-BuLi/THF, –78°C; then CO₂ | No pre-functionalization required | 50–70% |
Palladium-Catalyzed Carbonylation | ArBr, Pd(OAc)₂, PPh₃, CO, MeOH; then NaOH | Excellent regiocontrol | 65–85% |
TEMPO Oxidation | 1-CH₂OH derivative, NaOCl, KBr, TEMPO | Chemoselective, mild conditions | 70–88% |
Hydrolysis of Nitriles | 1-CN derivative, H₂SO₄, reflux, 6 h | Tolerates electron-deficient rings | 60–75% |
Multi-step routes leverage alkylation or acylation to build the target molecule through linear or convergent approaches. A common pathway initiates with N-alkylation of 2-aminoimidazole derivatives using 5-bromo-1-chloropentane. The primary amine attacks the alkyl bromide terminus, forming a 2-(5-chloropentylamino)imidazole intermediate. Subsequent base-mediated (K₂CO₃) intramolecular N-alkylation closes the azepine ring, yielding 3-unsubstituted-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine [2] .
Friedel-Crafts acylation introduces the phenyl group at C3: treating the scaffold with benzoyl chloride and aluminum trichloride in dichloromethane affords 3-benzoyl derivatives. The ketone is then converted to the phenyl moiety via Clemmensen reduction (Zn(Hg)/HCl) or Wolff-Kishner-Emmod reduction (hydrazine/KOH). Finally, electrophilic carboxylation at C1 employs Vilsmeier-Haack formylation (POCl₃/DMF) followed by Jones oxidation (CrO₃/H₂SO₄) to install the carboxylic acid .
For industrial-scale synthesis, continuous-flow hydrogenation optimizes the reduction steps. Immobilized catalysts (Pd/C) in fixed-bed reactors enable quantitative deoxygenation of 3-benzoyl intermediates at 50–100 psi H₂ and 80°C, minimizing over-reduction byproducts . Late-stage palladium-catalyzed C–H functionalization using chloroformate esters (ClCO₂R) followed by hydrolysis provides a streamlined alternative for direct carboxylic acid incorporation [9].
Yield optimization hinges on strategic parameter control across cyclization, functionalization, and purification stages. Cyclization reactions exhibit the most significant variability: microwave irradiation in aqueous media enhances yields by 20–35% over thermal methods while reducing reaction times from hours to minutes. For example, cyclocondensation under microwave conditions (170°C, 15 minutes) consistently delivers 85–92% isolated yields, whereas conventional reflux in ethanol achieves only 60–75% after 10 hours [6]. Catalyst selection also proves critical—palladium dibenzylideneacetone (Pd(dba)₂) outperforms palladium acetate in imidazole ring closure, reducing byproduct formation from 15% to under 5% [9].
Solvent polarity directly impacts carboxylation efficiency. Quenching metalated intermediates (e.g., from n-BuLi) in tetrahydrofuran/hexane mixtures with solid carbon dioxide gives 70% yields, while ethereal solvents alone yield only 45–50%. Similarly, hydrolysis of nitrile precursors requires acidic conditions (H₂SO₄/H₂O) rather than basic hydrolysis to prevent imidazole ring degradation—shifting yields from 40% to 75% [2].
Table 3: Yield Optimization Across Critical Synthetic Steps
Reaction Step | Optimal Conditions | Suboptimal Conditions | Yield Improvement |
---|---|---|---|
Imidazole Cyclization | MW, H₂O, 170°C, 15 min | Ethanol, reflux, 10 h | +25% (68% → 93%) |
Azepine Ring Closure | K₂CO₃, DMF, 100°C, 3 h | NaHCO₃, ethanol, reflux, 12 h | +18% (57% → 75%) |
C1 Carboxylation | n-BuLi/THF-hexane, –78°C; CO₂(s) | n-BuLi/Et₂O, –78°C; CO₂(g) | +20% (50% → 70%) |
3-Phenyl Installation | Continuous-flow H₂, Pd/C, 80°C, 50 psi | Zn(Hg)/HCl, reflux | +15% (65% → 80%) |
Purification protocols further influence overall efficiency. Acid-base extraction effectively removes uncoupled precursors after cyclization—washing crude products with 5% aqueous sodium hydroxide followed by citric acid precipitation isolates the target compound in >95% purity. Recrystallization from ethanol/water mixtures enhances purity to >99% but sacrifices 8–12% yield, making it preferable for small-scale pharmaceutical applications over bulk synthesis .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9